molecular formula C27H45NO B10752328 Olesoxime, Z- CAS No. 66514-00-9

Olesoxime, Z-

Cat. No. B10752328
CAS RN: 66514-00-9
M. Wt: 399.7 g/mol
InChI Key: QNTASHOAVRSLMD-FCARAQADSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 21311 involves the oximation of cholest-4-en-3-one. The reaction typically requires hydroxylamine hydrochloride and a base such as sodium acetate in an appropriate solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion to the oxime derivative.

Industrial Production Methods: Industrial production of NSC 21311 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: NSC 21311 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxime derivatives, ketones, and substituted oximes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: NSC 21311 is unique due to its specific targeting of mitochondrial proteins and its ability to prevent permeability transition pore opening. This property makes it particularly effective in promoting cell survival and neurite outgrowth compared to other neuroprotective compounds .

properties

IUPAC Name

(NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTASHOAVRSLMD-FCARAQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\O)/CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029582
Record name Cholest-4-en-3-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66514-00-9, 22033-87-0
Record name (3Z)-Cholest-4-en-3-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66514-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olesoxime, Z-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-4-en-3-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLESOXIME, Z-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2QN18P645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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